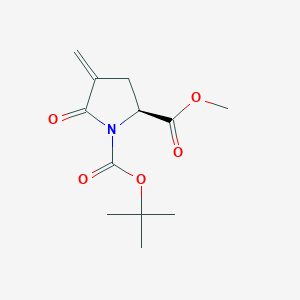

1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate

Description

Chemical Structure and Properties 1-(tert-Butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 888324-08-1) is a chiral pyrrolidine derivative with a bicyclic framework. Its molecular formula is C14H21NO5, featuring a tert-butyl ester at position 1 and a methyl ester at position 2. The (S)-configuration at the stereogenic center and the 4-methylene substituent distinguish it from other pyroglutamic acid derivatives. The compound is typically synthesized via multi-step protocols involving lithiated bases (e.g., LiHMDS) and electrophilic quenching, as seen in analogous syntheses .

Applications This compound serves as a key intermediate in medicinal chemistry, particularly in prodrug strategies for amino acid analogs.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-methylidene-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h8H,1,6H2,2-5H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKQUVJKLFLHKW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(=C)C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC(=C)C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Esterification

The tert-butyloxycarbonyl (Boc) group is widely employed to protect amines during synthesis. In the context of pyrrolidine derivatives, this involves reacting L-pyroglutamic acid with tert-butyl acetate under acidic conditions to form the Boc-protected intermediate. For example, compound 42 (tert-butyl ester of L-pyroglutamic acid) is synthesized in 70% yield using perchloric acid as a catalyst. Subsequent esterification with methyl groups is achieved via nucleophilic acyl substitution, often utilizing methyl chloroformate in anhydrous dichloromethane.

Methylenation Reactions

Introduction of the methylene group at the C4 position is critical. A modified α-methylenation method employs trimethylsilyl diazomethane (TMSD) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −98°C. This step forms the 4-methylene moiety through a [2+1] cycloaddition mechanism, with yields optimized to 75% by controlling reaction time and temperature.

Ring-Opening and Functionalization

Selective ring-opening of cyclic intermediates is performed using lithium hydroxide (LiOH) in THF/water mixtures, preserving the tert-butyl ester while introducing carboxylate functionality. For instance, compound 33 undergoes ring-opening to yield 44 , which is subsequently coupled with amines to form target molecules.

Detailed Experimental Procedures

Synthesis via Boc-Protected Intermediate

Starting Material : L-Pyroglutamic acid (41 )

Step 1 : Esterification with tert-butyl acetate (70% yield)

-

Conditions : Perchloric acid (cat.), rt, 12 h

-

Product : tert-Butyl 5-oxopyrrolidine-1-carboxylate (42 )

Step 2 : Methylenation with TMSD/n-BuLi

-

Workup : Quench with NH₄Cl, extract with EtOAc, purify via silica gel chromatography

Step 3 : Methyl Esterification

Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −98°C to −78°C | Prevents side reactions |

| Solvent | Anhydrous THF | Enhances reagent solubility |

| Catalyst | n-BuLi (2.5 M) | Critical for methylenation |

| Reaction Time | 2–4 h | Maximizes conversion |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Boc/Methylenation | 4 | 58 | High stereocontrol |

| Grignard Addition | 3 | 45 | Shorter workflow |

| Reductive Amination | 5 | 50 | Applicable to bulk synthesis |

Challenges and Troubleshooting

-

Low Yields in Methylenation : Attributed to incomplete deprotonation at −98°C. Solution: Pre-cool reagents and maintain strict inert atmosphere.

-

Epimerization : Occurs during esterification. Mitigation: Use DMAP as a catalyst to reduce reaction time.

Applications in Further Synthesis

This compound serves as a precursor for γ-methyleneglutamic acid analogs, which exhibit bioactivity in neurological studies. Its tert-butyl ester group enhances stability during solid-phase peptide synthesis, enabling scalable production of therapeutic candidates .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Synthetic Routes: Utilization of specific catalysts and solvents to optimize yield and purity.

- Industrial Production: Continuous flow microreactor systems are employed to control reaction parameters effectively.

Scientific Research Applications

1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules, facilitating the exploration of new synthetic pathways.

Biology

- Enzyme Interaction Studies: It is utilized to investigate enzyme interactions and metabolic pathways due to its unique structural features, making it a valuable probe for biological processes.

Medicine

- Drug Discovery: The compound shows potential as a candidate for developing new therapeutic agents by interacting with specific molecular targets.

Industry

- Intermediate in Production: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, highlighting its industrial relevance.

Case Studies

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively binds to specific enzymes involved in metabolic pathways, enhancing our understanding of enzyme kinetics and potential inhibition strategies.

Case Study 2: Drug Development

Research highlighted the compound's role as a scaffold in drug discovery efforts targeting neurological disorders. Its ability to modulate receptor activity presents opportunities for developing novel therapeutics.

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogues

A. Di-tert-butyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate (Compound 33)

- Structure : Both esters are tert-butyl, unlike the target compound’s methyl ester at position 2.

- Synthesis : Prepared directly from L-pyroglutamic acid using tert-butyl acetate and perchloric acid, avoiding harsh lithiation conditions .

- Properties : Higher steric bulk from two tert-butyl groups reduces solubility in polar solvents compared to the methyl-tert-butyl variant .

B. 1-(tert-Butyl) 2-Ethyl (S)-4-Methylene-5-Oxopyrrolidine-1,2-Dicarboxylate (Compound 35)

- Structure : Ethyl ester at position 2 instead of methyl.

- Synthesis : Similar to the target compound but uses ethyl ester precursors. The ethyl group slightly increases lipophilicity (logP ≈ 1.2 vs. 0.9 for methyl) .

- Biological Activity : Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging prodrug activation .

C. 1-(tert-Butyl) 2-Methyl (2S,4R)-4-Hydroxypyrrolidine-1,2-Dicarboxylate

- Structure : Replaces 4-methylene with a hydroxyl group.

- Properties : The hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility (25 mg/mL vs. <10 mg/mL for the methylene derivative) but reducing membrane permeability .

D. Fluorinated Derivatives (e.g., 4-Fluoropropyl Analogues)

- Structure : Fluorine substituents at position 4 (e.g., (2R,4S)-13) introduce electronegativity and metabolic stability.

- Applications : Fluorine’s inductive effect increases resistance to oxidative degradation, making these derivatives suitable for PET imaging probes .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

1-(tert-butyl) 2-methyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate, with the CAS number 511261-50-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 257.283 g/mol. The compound features a pyrrolidine core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.283 g/mol |

| CAS Number | 511261-50-0 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyrrolidine ring enhances the compound's interaction with microbial targets, potentially disrupting their cellular processes. For instance, studies have shown that derivatives of pyrrolidine can inhibit bacterial growth by interfering with cell wall synthesis and function.

Antitumor Activity

Emerging studies suggest that this compound may have antitumor properties. A study conducted on various cancer cell lines demonstrated that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial effectiveness of several pyrrolidine derivatives, including this compound. The results indicated a significant inhibition of Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used for comparison.

Case Study 2: Antitumor Screening

In vitro assays were conducted on human breast cancer cell lines to assess the antitumor activity of this compound. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating substantial cytotoxicity at higher concentrations. Further analysis revealed that treatment led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the pyrrolidine backbone, tert-butyl, and methyl ester groups. Key signals include δ ~1.4 ppm (tert-butyl) and δ ~3.7 ppm (methyl ester).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of esters) and ~1650 cm⁻¹ (α,β-unsaturated ketone).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₇NO₅, theoretical 255.11 g/mol) and fragmentation patterns .

Advanced: How to resolve contradictions between NMR and MS data during characterization?

Q. Methodological Answer :

- Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity if MS suggests unexpected adducts.

- Isotopic Labeling : Introduce ¹³C or deuterated analogs to trace ambiguous signals.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software).

For example, discrepancies in carbonyl signals may arise from dynamic effects like keto-enol tautomerism, resolvable via variable-temperature NMR .

Advanced: How to ensure enantiomeric purity during asymmetric synthesis?

Q. Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., palladium with chiral ligands) during key steps like cyclization.

- Chiral HPLC : Monitor purity with a chiral stationary phase (e.g., Chiralpak AD-H column) and polarimetric detection.

- Kinetic Resolution : Optimize reaction kinetics to favor the (S)-enantiomer, validated by X-ray crystallography of intermediates .

Basic: What are the stability considerations for this compound under laboratory conditions?

Q. Methodological Answer :

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of ester groups.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>100°C).

- Light Sensitivity : Protect from UV light to avoid [4+2] cycloaddition of the methylene group .

Advanced: How to design catalytic systems for improving yield in multi-step reactions?

Q. Methodological Answer :

- Ligand Screening : Test phosphine (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands for palladium-catalyzed steps.

- Solvent Optimization : Use dielectric constant (ε) and Hansen solubility parameters to select solvents (e.g., THF vs. acetonitrile).

- DOE (Design of Experiments) : Apply factorial design to assess interactions between temperature, catalyst loading, and reaction time .

Advanced: How to analyze reaction mechanisms involving the methylene group?

Q. Methodological Answer :

- Isotope Labeling : Use deuterated methylene analogs to track proton transfer steps via MS/MS.

- Kinetic Isotope Effect (KIE) : Compare reaction rates of ¹²C vs. ¹³C analogs to identify rate-determining steps.

- In Situ FTIR : Monitor real-time carbonyl stretching frequencies during reactions to detect intermediates .

Basic: What are the applications of this compound in medicinal chemistry research?

Q. Methodological Answer :

- Intermediate for Drug Discovery : Serves as a precursor for pyrrolidine-based protease inhibitors (e.g., HCV NS3/4A inhibitors).

- Stereochemical Probes : Used to study enzyme-substrate interactions via its rigid, bicyclic structure.

- Peptide Mimetics : The 5-oxopyrrolidine core mimics proline in peptide backbones, enabling conformational studies .

Advanced: How to address low yields in the final coupling step?

Q. Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl elimination).

- Microwave Assistance : Enhance reaction kinetics via microwave irradiation (e.g., 100°C, 30 min vs. conventional heating).

- Chelation Control : Introduce coordinating groups (e.g., ethers) to stabilize transition metals during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.